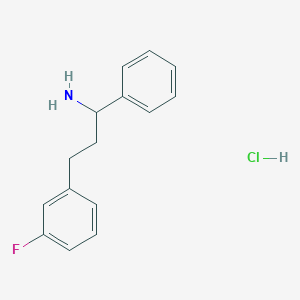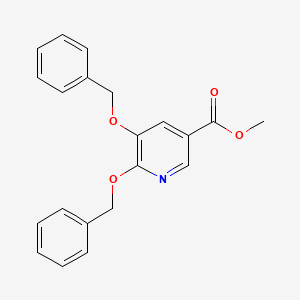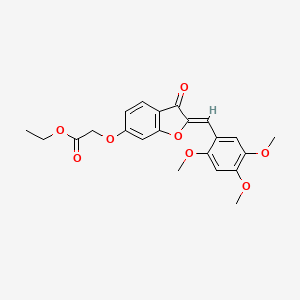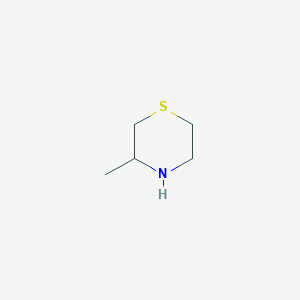
3-(3-Fluorphenyl)-1-phenylpropan-1-amin;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenyl compounds are commonly used in organic synthesis . They are typically colorless to light yellow or light beige crystalline substances . They are soluble in organic solvents and insoluble in water .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a common method used in the synthesis of fluorophenyl compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various methods such as X-ray diffraction and Density Functional Theory (DFT) . The structure of these compounds typically consists of a phenethylamine core that includes a phenyl ring, ethyl chain, a terminal amino (NH2) group, and a methyl substitution at Rα .Chemical Reactions Analysis
Fluorophenyl compounds are often used as reactants in organic synthesis . They can undergo various chemical reactions, including protodeboronation .Physical and Chemical Properties Analysis
These compounds typically have a low melting point and are moderately lipophilic . They also have a weak basicity and are relatively small molecules, which makes them good candidates for transdermal infusion .Wissenschaftliche Forschungsanwendungen
- Entzündungshemmende Mittel: 3-(3-Fluorphenyl)propionsäure zeigt entzündungshemmende Eigenschaften, was sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung macht. Forscher untersuchen ihre Auswirkungen auf entzündungsfördernde Signalwege und bewerten ihre Wirksamkeit bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen .
- Schmerzlinderung: Die analgetischen Eigenschaften der Verbindung sind von Interesse. Untersuchungen konzentrieren sich auf ihre Fähigkeit, Schmerzsignalwege zu modulieren, was möglicherweise zu neuartigen Schmerzmitteln führt .
- Modulation des GABA-Rezeptors: Forscher untersuchen, wie 3-(3-Fluorphenyl)propionsäure mit Gamma-Aminobuttersäure (GABA)-Rezeptoren interagiert. Das Verständnis ihrer Auswirkungen auf die neuronale Erregbarkeit kann zur Entwicklung von anxiolytischen oder antiepileptischen Medikamenten beitragen .
- Neuroprotektive Wirkungen: Untersuchungen untersuchen, ob diese Verbindung neuroprotektive Eigenschaften besitzt, die möglicherweise zur Vorbeugung oder Behandlung neurodegenerativer Erkrankungen beitragen .
- Baustein für organische Verbindungen: Chemiker verwenden 3-(3-Fluorphenyl)propionsäure als vielseitigen Baustein in der organischen Synthese. Ihre funktionelle Gruppenreaktivität ermöglicht die Herstellung komplexerer Moleküle .
- Übergangsmetall-katalysierte Reaktionen: Die Verbindung beteiligt sich an übergangsmetall-katalysierten Reaktionen, die die Bildung von C-C-Bindungen und anderen wertvollen Umwandlungen ermöglichen .
- Polymerisationsinitiator: Forscher untersuchen seine Rolle als Polymerisationsinitiator. Durch die Einarbeitung in Polymerketten zielen sie darauf ab, Materialeigenschaften wie mechanische Festigkeit und thermische Stabilität zu verbessern .
- Umweltschicksal und Abbau: Wissenschaftler untersuchen das Verhalten von 3-(3-Fluorphenyl)propionsäure in der Umwelt. Dies umfasst ihre Abbauwege, Persistenz und potenzielle Auswirkungen auf Ökosysteme .
- Analytische Standards: Die Verbindung dient als analytischer Standard für chromatographische und spektroskopische Verfahren. Ihre genau definierten Eigenschaften helfen bei der genauen Identifizierung und Quantifizierung von Verbindungen .
Medizinische Chemie und Arzneimittelentwicklung
Neurowissenschaften und Neuropharmakologie
Organische Synthese und Katalyse
Materialwissenschaften und Polymerchemie
Umweltchemie
Analytische Chemie und Forensik
Wirkmechanismus
Target of Action
Compounds like “3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride” often target neurotransmitter systems in the brain, particularly the dopamine and norepinephrine systems .
Mode of Action
These compounds typically work by increasing the levels of certain neurotransmitters in the brain. They can inhibit the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft .
Biochemical Pathways
The affected pathways usually involve the synthesis, release, and reuptake of neurotransmitters like dopamine and norepinephrine. The downstream effects can include changes in mood, cognition, and behavior .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary. They are often well-absorbed orally and distribute throughout the body. Metabolism typically occurs in the liver, and excretion is usually through the kidneys .
Result of Action
The molecular and cellular effects can include increased neuronal activity and changes in gene expression. At the behavioral level, effects can range from increased alertness and energy to changes in mood .
Action Environment
Environmental factors such as the presence of other substances, the user’s health status, and genetic factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes and proteins . The nature of these interactions could be diverse, ranging from binding to enzymatic modulation.
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of EN300-7353615 in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13;/h1-8,11,15H,9-10,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKXMULXFUACEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577395.png)

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)
![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)


![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)




![N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2577415.png)
![N-[(4-methoxyphenyl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2577416.png)
![1-{4-[4-(1,3-oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2577417.png)
